![molecular formula C14H21N B15273435 N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
N-[1-(4-methylphenyl)ethyl]cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methylphenyl)ethyl]cyclopentanamine is an organic compound with the molecular formula C14H21N It is a cyclopentanamine derivative where the amine group is attached to a cyclopentane ring, and the substituent is a 1-(4-methylphenyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)ethyl]cyclopentanamine typically involves the reaction of cyclopentanone with 4-methylphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine.
Cyclopentanone + 4-methylphenylacetonitrile:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-methylphenyl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methylphenyl)ethyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(4-methylphenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(4-methylphenyl)ethyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclopentane.
N-[1-(4-methylphenyl)ethyl]cycloheptanamine: Similar structure but with a cycloheptane ring.
N-[1-(4-methylphenyl)ethyl]cyclobutanamine: Similar structure but with a cyclobutane ring.
Uniqueness
N-[1-(4-methylphenyl)ethyl]cyclopentanamine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The cyclopentane ring provides a distinct conformational flexibility compared to other ring sizes, potentially leading to different interactions with molecular targets.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-[1-(4-methylphenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-11-7-9-13(10-8-11)12(2)15-14-5-3-4-6-14/h7-10,12,14-15H,3-6H2,1-2H3 |
InChI-Schlüssel |
RQMSOBDQLZQXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


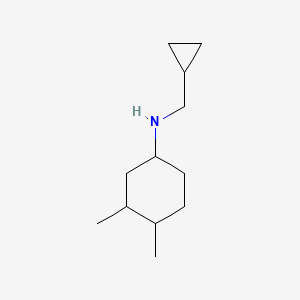
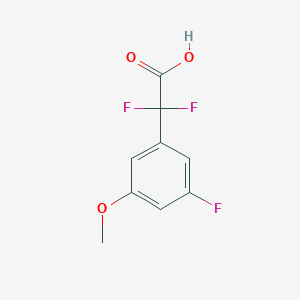

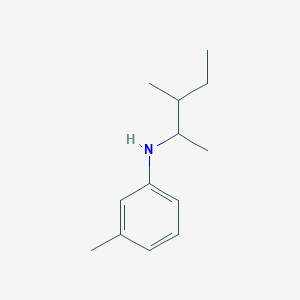
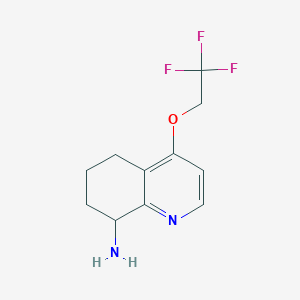
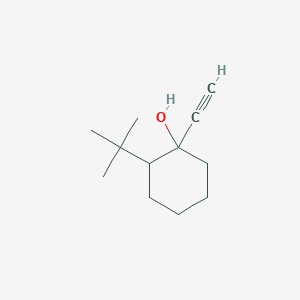
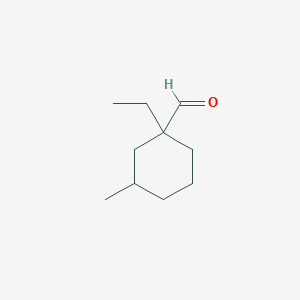
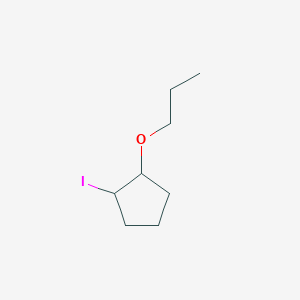

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
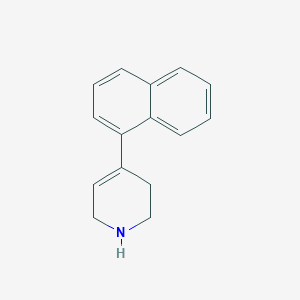


![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
